molecular formula C24H50O4P- B8461214 CID 21988058

CID 21988058

Cat. No. B8461214
M. Wt: 433.6 g/mol
InChI Key: JTXUVYOABGUBMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670575

Procedure details

Further, the thus recovered 1110 g of phosphoric acid (lower layer (1)+lower layer (2)) contained 5.13 mol (503 g) of orthophosphoric acid and 0.01 mol (2.7 g) of monododecyl phosphate. 183 g (1.4 mol) of 75% phosphoric acid at the foods additive grade were supplemented to the recovered phosphoric acid and concentrated in the same manner as described above to obtain 606 g of 105.1% polyphosphoric acid (6.5 mol converted as orthophosphoric acid). The hue of the polyphosphoric acid showed no change at all, in the hue or the like as compared with that in the phosphoric acid used initially. Further, the polyphosphoric acid was used for the reaction in the same manner as above by dropwise addition into the n-hexane solution (243 g) of 243 g (1.3 mol) of dodecyl alcohol and hydrolysis was carried out. As the result of analysis, 1.275 mol (340.5 g) of monododecyl phosphate, 0.012 mol (5.2 g) of didodecyl phosphate and 5.21 mol (510.6 g) of orthophosphoric acid (99.0% alcohol conversion rate).
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 g
Type
reactant
Reaction Step Three
Quantity
243 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCCCCC>[P:1]([O-:4])([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])=[O:5].[P:1]([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])([O:18][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:5].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]

Inputs

Step One
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
243 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
243 g
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.275 mol
AMOUNT: MASS 340.5 g
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.012 mol
AMOUNT: MASS 5.2 g
Name
Type
product
Smiles
P(O)(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.21 mol
AMOUNT: MASS 510.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04670575

Procedure details

Further, the thus recovered 1110 g of phosphoric acid (lower layer (1)+lower layer (2)) contained 5.13 mol (503 g) of orthophosphoric acid and 0.01 mol (2.7 g) of monododecyl phosphate. 183 g (1.4 mol) of 75% phosphoric acid at the foods additive grade were supplemented to the recovered phosphoric acid and concentrated in the same manner as described above to obtain 606 g of 105.1% polyphosphoric acid (6.5 mol converted as orthophosphoric acid). The hue of the polyphosphoric acid showed no change at all, in the hue or the like as compared with that in the phosphoric acid used initially. Further, the polyphosphoric acid was used for the reaction in the same manner as above by dropwise addition into the n-hexane solution (243 g) of 243 g (1.3 mol) of dodecyl alcohol and hydrolysis was carried out. As the result of analysis, 1.275 mol (340.5 g) of monododecyl phosphate, 0.012 mol (5.2 g) of didodecyl phosphate and 5.21 mol (510.6 g) of orthophosphoric acid (99.0% alcohol conversion rate).
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 g
Type
reactant
Reaction Step Three
Quantity
243 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCCCCC>[P:1]([O-:4])([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])=[O:5].[P:1]([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])([O:18][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:5].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]

Inputs

Step One
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
243 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
243 g
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.275 mol
AMOUNT: MASS 340.5 g
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.012 mol
AMOUNT: MASS 5.2 g
Name
Type
product
Smiles
P(O)(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.21 mol
AMOUNT: MASS 510.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04670575

Procedure details

Further, the thus recovered 1110 g of phosphoric acid (lower layer (1)+lower layer (2)) contained 5.13 mol (503 g) of orthophosphoric acid and 0.01 mol (2.7 g) of monododecyl phosphate. 183 g (1.4 mol) of 75% phosphoric acid at the foods additive grade were supplemented to the recovered phosphoric acid and concentrated in the same manner as described above to obtain 606 g of 105.1% polyphosphoric acid (6.5 mol converted as orthophosphoric acid). The hue of the polyphosphoric acid showed no change at all, in the hue or the like as compared with that in the phosphoric acid used initially. Further, the polyphosphoric acid was used for the reaction in the same manner as above by dropwise addition into the n-hexane solution (243 g) of 243 g (1.3 mol) of dodecyl alcohol and hydrolysis was carried out. As the result of analysis, 1.275 mol (340.5 g) of monododecyl phosphate, 0.012 mol (5.2 g) of didodecyl phosphate and 5.21 mol (510.6 g) of orthophosphoric acid (99.0% alcohol conversion rate).
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 g
Type
reactant
Reaction Step Three
Quantity
243 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCCCCC>[P:1]([O-:4])([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])=[O:5].[P:1]([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])([O:18][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:5].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]

Inputs

Step One
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
243 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
243 g
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.275 mol
AMOUNT: MASS 340.5 g
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.012 mol
AMOUNT: MASS 5.2 g
Name
Type
product
Smiles
P(O)(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.21 mol
AMOUNT: MASS 510.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04670575

Procedure details

Further, the thus recovered 1110 g of phosphoric acid (lower layer (1)+lower layer (2)) contained 5.13 mol (503 g) of orthophosphoric acid and 0.01 mol (2.7 g) of monododecyl phosphate. 183 g (1.4 mol) of 75% phosphoric acid at the foods additive grade were supplemented to the recovered phosphoric acid and concentrated in the same manner as described above to obtain 606 g of 105.1% polyphosphoric acid (6.5 mol converted as orthophosphoric acid). The hue of the polyphosphoric acid showed no change at all, in the hue or the like as compared with that in the phosphoric acid used initially. Further, the polyphosphoric acid was used for the reaction in the same manner as above by dropwise addition into the n-hexane solution (243 g) of 243 g (1.3 mol) of dodecyl alcohol and hydrolysis was carried out. As the result of analysis, 1.275 mol (340.5 g) of monododecyl phosphate, 0.012 mol (5.2 g) of didodecyl phosphate and 5.21 mol (510.6 g) of orthophosphoric acid (99.0% alcohol conversion rate).
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 g
Type
reactant
Reaction Step Three
Quantity
243 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCCCCC>[P:1]([O-:4])([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])=[O:5].[P:1]([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])([O:18][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:5].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]

Inputs

Step One
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
243 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
243 g
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.275 mol
AMOUNT: MASS 340.5 g
Name
Type
product
Smiles
P(=O)(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.012 mol
AMOUNT: MASS 5.2 g
Name
Type
product
Smiles
P(O)(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.21 mol
AMOUNT: MASS 510.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.